molecular formula C12H10N2O4S B015778 4-Nitro-4'-aminodiphenyl sulfone CAS No. 1948-92-1

4-Nitro-4'-aminodiphenyl sulfone

Cat. No.: B015778
CAS No.: 1948-92-1
M. Wt: 278.29 g/mol
InChI Key: DMZVYFFBWHBWMO-UHFFFAOYSA-N
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Description

4-Nitro-4'-aminodiphenyl sulfone is an organic compound with the molecular formula C12H10N2O4S. It is characterized by the presence of a nitrophenylsulfonyl group attached to an aniline moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-4'-aminodiphenyl sulfone typically involves the nitration of aniline followed by sulfonylation. One common method includes the nitration of aniline to form 4-nitroaniline, which is then reacted with a sulfonyl chloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-4'-aminodiphenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives and substituted sulfonyl compounds .

Scientific Research Applications

4-Nitro-4'-aminodiphenyl sulfone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-4'-aminodiphenyl sulfone is unique due to the presence of both the nitrophenyl and sulfonyl groups attached to an aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-(4-nitrophenyl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZVYFFBWHBWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075162
Record name 4-[(4-Nitrophenyl)sulfonyl]aniline
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Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948-92-1
Record name 4-[(4-Nitrophenyl)sulfonyl]benzenamine
Source CAS Common Chemistry
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Record name 4-Nitro-4'-aminodiphenyl sulfone
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Record name 1948-92-1
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Record name 4-[(4-Nitrophenyl)sulfonyl]aniline
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Record name 4-(4-nitrophenyl)sulfonylaniline
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Record name 4-((4-Nitrophenyl)sulfonyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(4-Nitrophenylsulfonyl)aniline interact with Cytochrome P450 2C9 (CYP2C9), and what are the downstream effects?

A1: [] Replacing a single amino group in the CYP2C9 activator dapsone with a nitro group, resulting in 4-(4-Nitrophenylsulfonyl)aniline, leads to substantial inhibition of CYP2C9-mediated flurbiprofen 4'-hydroxylation. [] This suggests that the presence of the nitro group and the resulting electronic effects within the molecule significantly impact its interaction with CYP2C9 and alter its ability to activate the enzyme's metabolic activity on specific substrates.

A2: [] Studies utilizing various dapsone analogs revealed that a sulfone group directly linked to two benzene rings, each containing electron-donating groups at the para position, represents the most effective structure for CYP2C9 activation. [] The introduction of a nitro group in 4-(4-Nitrophenylsulfonyl)aniline, replacing an amino group in dapsone, alters the electronic properties of the molecule and disrupts this optimal configuration. This structural change contributes to the observed shift from CYP2C9 activation to inhibition, highlighting the importance of specific functional groups and their positioning in modulating the compound's interaction with the enzyme.

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